molecular formula C7H4Cl2F2O2 B1413335 2,5-Dichloro-4-(difluoromethoxy)phenol CAS No. 1807178-21-7

2,5-Dichloro-4-(difluoromethoxy)phenol

Cat. No.: B1413335
CAS No.: 1807178-21-7
M. Wt: 229 g/mol
InChI Key: OXGYHFQGANXJCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)phenol typically involves the chlorination of 4-(difluoromethoxy)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the phenol ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)phenol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-(difluoromethoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and difluoromethoxy groups enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGYHFQGANXJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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